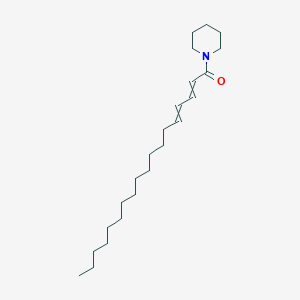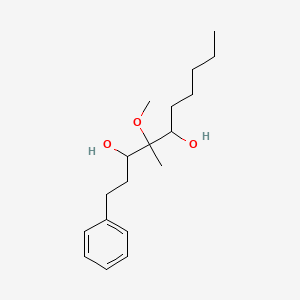
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol is an organic compound with the molecular formula C18H28O3 It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a decane backbone with two hydroxyl groups at the 3rd and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-1-phenyldecane-3,5-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Decane Backbone: The decane backbone can be synthesized through a series of alkylation reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation.
Addition of Hydroxyl Groups: Hydroxyl groups are added through hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using methyl iodide (CH3I) and methanol (CH3OH) under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-4-methyl-1-phenyldecane-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-4-methyl-1-phenylpentane-3,5-diol
- 4-Methoxy-4-methyl-1-phenylhexane-3,5-diol
- 4-Methoxy-4-methyl-1-phenylheptane-3,5-diol
Uniqueness
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its longer decane backbone compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
185509-47-1 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
4-methoxy-4-methyl-1-phenyldecane-3,5-diol |
InChI |
InChI=1S/C18H30O3/c1-4-5-7-12-16(19)18(2,21-3)17(20)14-13-15-10-8-6-9-11-15/h6,8-11,16-17,19-20H,4-5,7,12-14H2,1-3H3 |
Clé InChI |
FWQINMJOPRFJKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(C)(C(CCC1=CC=CC=C1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
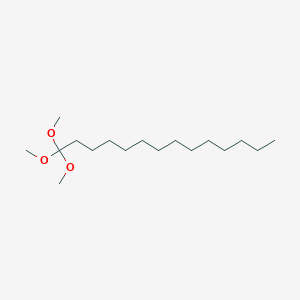
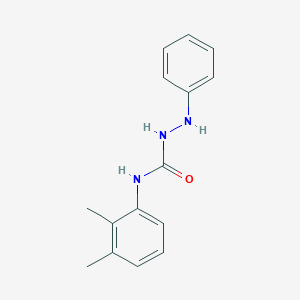
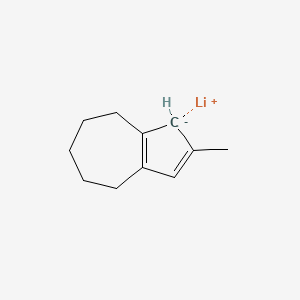

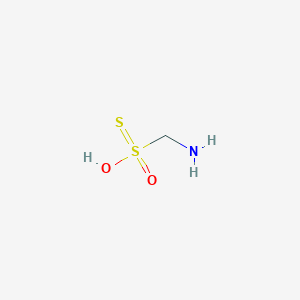
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
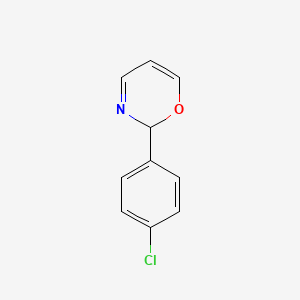


![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)

